N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 2-chlorobenzyl group at the 5-amino position and a 4-methylphenyl group at the 3-position. This structure combines aromatic and heterocyclic moieties, which are often associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-10-12-16(13-11-15)21-23-26-22(25-14-17-6-2-4-8-19(17)24)18-7-3-5-9-20(18)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSFHXYPZRMKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an aryl amine. The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly approach . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-HIV and antibacterial agent. It has been evaluated for its activity against various bacterial strains and HIV.
Cancer Research: The compound’s ability to intercalate DNA makes it a candidate for anticancer research.
Material Science: The unique structure of the compound allows for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Target Compound
- Structure: 5-Amino group: N-[(2-chlorophenyl)methyl] 3-Position: 4-methylphenyl
Analog 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure: 5-Amino group: N-[2-(3,4-dimethoxyphenyl)ethyl] 3-Position: 3-methylphenyl
- Comparison :
Analog 2 : N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure: 5-Amino group: N-(3-chloro-4-methylphenyl) 3-Position: 4-methylphenyl sulfonyl
- Comparison :
Modifications in Linker and Auxiliary Groups
Analog 3 : N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure: 5-Amino group: N-[2-(3,4-diethoxyphenyl)ethyl] 3-Position: 4-methylphenyl
- Ethyl linker length differs from the target’s benzyl group, altering spatial orientation in binding pockets .
Analog 4 : 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure: 5-Amino group: N-(4-methylbenzyl) 3-Position: 2,5-dimethylphenyl sulfonyl
- Comparison :
Anticancer Potential
- Target Compound: No direct activity data are available, but analogs like N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (C680-0508) show moderate anticancer activity in screening assays .
- Key SAR Trends :
- Chlorine Substitution : Chlorophenyl groups (as in the target) correlate with enhanced cytotoxicity in triazoloquinazolines, likely via DNA intercalation or topoisomerase inhibition .
- Sulfonyl Groups : Compounds like Analog 2 exhibit distinct activity profiles, possibly due to sulfonyl-mediated enzyme inhibition .
Anti-Inflammatory and Antimicrobial Activity
- Analog 5: 3-[(Diphenylamino)-methyl]-5-[2-(4-nitrophenyl)-vinyl]-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K14) demonstrated anti-inflammatory effects via COX-2 inhibition (IR 1706 cm⁻¹ for C=N bending) .
- Implications for Target : The absence of a nitro or vinyl group in the target may limit anti-inflammatory activity but improve metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline backbone, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 4-methylphenyl substituents may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, suggesting that structural modifications can enhance cytotoxic effects .
Table 1: Cytotoxicity of Triazoloquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 7.00 |
| Compound 17 | HCT-116 | 3.00 |
The substitution patterns on the quinazoline scaffold significantly affect the biological activity, with larger substituents often leading to decreased activity due to steric hindrance .
The mechanism through which this compound exerts its biological effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.
A study demonstrated that triazoloquinazoline derivatives showed varying degrees of Topo II inhibition, with IC50 values indicating their effectiveness . The ability to intercalate into DNA enhances their anticancer potential by stabilizing the drug-DNA complex.
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical model, a derivative similar to this compound was evaluated for its antitumor efficacy in mice bearing HCT-116 xenografts. The compound demonstrated a dose-dependent reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using Vero cells to evaluate the safety profile of the compound. The results indicated low cytotoxicity against non-cancerous cells at therapeutic doses, which is promising for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
